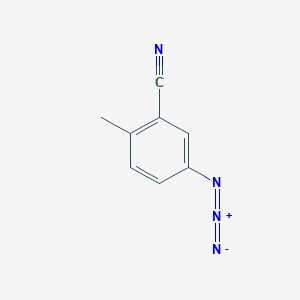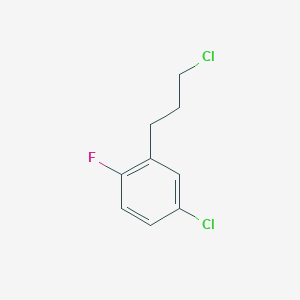
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene is an organic compound characterized by the presence of chlorine and fluorine atoms attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene typically involves the reaction of 4-fluorobenzene with 1,3-dichloropropane under specific conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst, leading to the formation of corresponding hydrocarbons.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), controlled temperatures, and inert atmospheres to prevent oxidation.
Scientific Research Applications
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine and fluorine atoms can form strong bonds with specific sites on the target molecules, leading to inhibition or activation of biological pathways. The compound’s ability to undergo substitution reactions allows it to modify the structure and function of the target molecules, thereby exerting its effects.
Comparison with Similar Compounds
1-Chloro-3-(3-chloropropyl)-4-fluorobenzene can be compared with similar compounds such as:
3-Chloro-1-propanol: This compound has a similar chloropropyl group but lacks the fluorine atom, making it less reactive in certain substitution reactions.
1-Bromo-3-chloropropane: This compound contains a bromine atom instead of a fluorine atom, which can affect its reactivity and the types of reactions it undergoes.
3-Chloropropyltrimethoxysilane: This compound has a similar chloropropyl group but includes a silane moiety, making it useful in different industrial applications such as surface modification and adhesion promotion.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C9H9Cl2F |
|---|---|
Molecular Weight |
207.07 g/mol |
IUPAC Name |
4-chloro-2-(3-chloropropyl)-1-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
YGIPHJQUIBNUDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCCCl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


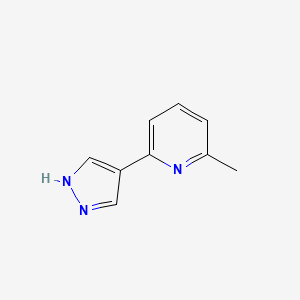
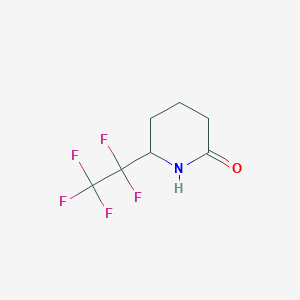
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine](/img/structure/B13575675.png)
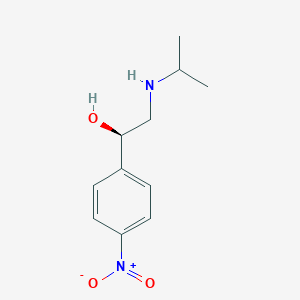
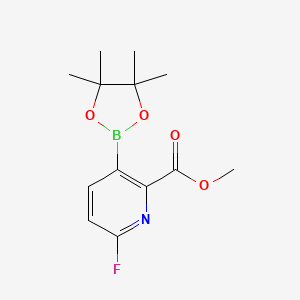
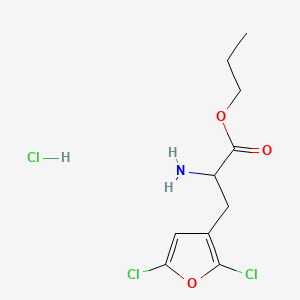
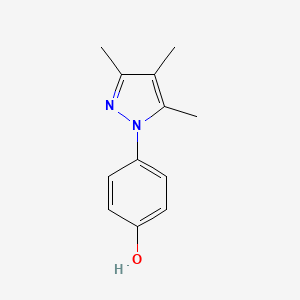
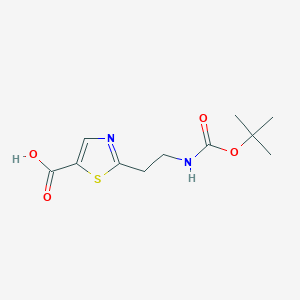
![4-(3-{[(tert-butoxy)carbonyl]amino}cyclopentyl)butanoicacid,Mixtureofdiastereomers](/img/structure/B13575714.png)
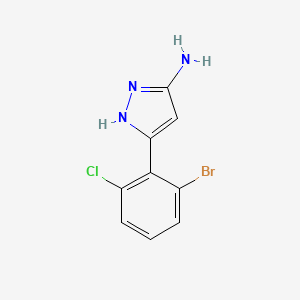

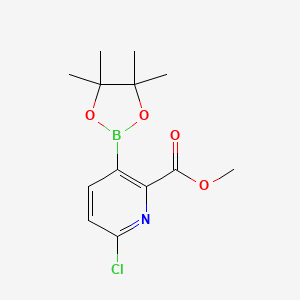
![3-[(4-Carbamothioylpyrimidin-2-yl)amino]benzamide](/img/structure/B13575720.png)
